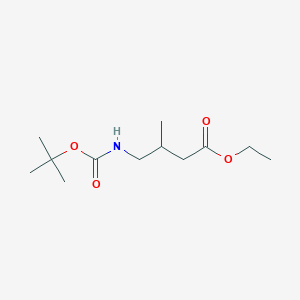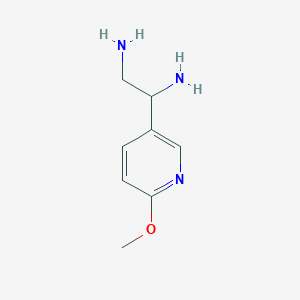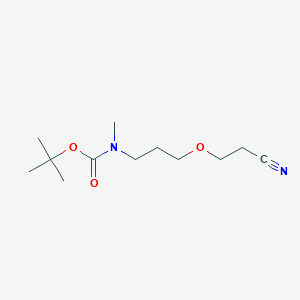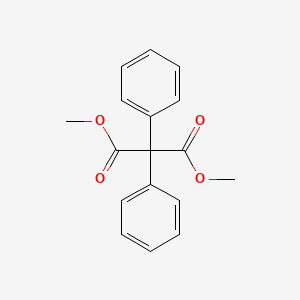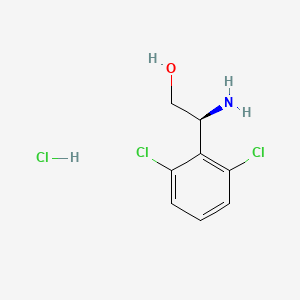
4-(Ethoxycarbonyl)thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethoxycarbonyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C8H8O4S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)thiophene-3-carboxylic acid typically involves the esterification of thiophene-3-carboxylic acid with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where thiophene-3-carboxylic acid is reacted with ethanol and a strong acid catalyst such as sulfuric acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethoxycarbonyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(Ethoxycarbonyl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for drug discovery.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 4-(Ethoxycarbonyl)thiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the target molecule it interacts with, potentially involving enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-3-carboxylic acid: A precursor in the synthesis of 4-(Ethoxycarbonyl)thiophene-3-carboxylic acid.
Ethyl thioglycolate: Used in similar esterification reactions.
Thieno[2,3-b]pyrrole-2-carboxylic acids: Structurally related compounds with potential biological activity.
Uniqueness
This compound is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications. Its ethoxycarbonyl group provides additional reactivity compared to simpler thiophene derivatives, making it a valuable compound in synthetic chemistry and materials science.
Propiedades
Fórmula molecular |
C8H8O4S |
|---|---|
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
4-ethoxycarbonylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-13-3-5(6)7(9)10/h3-4H,2H2,1H3,(H,9,10) |
Clave InChI |
VSFYLSCVROHYIL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(3aR,8aS)-3a,8a-Dihydro-8H-indeno[1,2-d]oxazol-2-yl]phenyl]-2-(diphenylphosphino)benzamide](/img/structure/B14021700.png)
